molecular formula C6H11NO2 B14025302 (1S,4R,5R)-6,8-Dioxabicyclo[3.2.1]octan-4-amine

(1S,4R,5R)-6,8-Dioxabicyclo[3.2.1]octan-4-amine

Cat. No.: B14025302
M. Wt: 129.16 g/mol
InChI Key: HEZDNJVPYRIMLE-KVQBGUIXSA-N
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Description

(1S,4R,5R)-6,8-Dioxabicyclo[321]octan-4-amine is a bicyclic compound that features a unique structure with two oxygen atoms and an amine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,4R,5R)-6,8-Dioxabicyclo[3.2.1]octan-4-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a suitable diol with an amine in the presence of a catalyst. The reaction conditions often include moderate temperatures and the use of solvents such as dichloromethane or tetrahydrofuran.

Industrial Production Methods

Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of automated systems and advanced catalysts can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(1S,4R,5R)-6,8-Dioxabicyclo[3.2.1]octan-4-amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the amine group to other functional groups.

    Substitution: The amine group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a range of derivatives with different functional groups.

Scientific Research Applications

Chemistry

In chemistry, (1S,4R,5R)-6,8-Dioxabicyclo[3.2.1]octan-4-amine is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound can be used to study the interactions of bicyclic amines with biological targets. It may serve as a model compound for understanding the behavior of similar structures in biological systems.

Medicine

In medicinal chemistry, this compound has potential applications as a precursor for the development of new pharmaceuticals. Its amine group can be modified to create compounds with desired biological activities.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in areas such as polymer chemistry and materials science.

Mechanism of Action

The mechanism of action of (1S,4R,5R)-6,8-Dioxabicyclo[3.2.1]octan-4-amine involves its interaction with specific molecular targets. The amine group can form hydrogen bonds and other interactions with biological molecules, influencing their function. The bicyclic structure may also play a role in stabilizing the compound and enhancing its interactions with targets.

Comparison with Similar Compounds

Similar Compounds

  • (1S,4S,5S)-4-Iodo-6-oxabicyclo[3.2.1]octan-7-one
  • (1S,3R,4R,5R)-1,3,4-Trihydroxy-6-oxabicyclo[3.2.1]octan-7-one

Uniqueness

(1S,4R,5R)-6,8-Dioxabicyclo[321]octan-4-amine is unique due to its specific stereochemistry and the presence of both oxygen atoms and an amine group in its bicyclic structure

Properties

Molecular Formula

C6H11NO2

Molecular Weight

129.16 g/mol

IUPAC Name

(1S,4R,5R)-6,8-dioxabicyclo[3.2.1]octan-4-amine

InChI

InChI=1S/C6H11NO2/c7-5-2-1-4-3-8-6(5)9-4/h4-6H,1-3,7H2/t4-,5+,6+/m0/s1

InChI Key

HEZDNJVPYRIMLE-KVQBGUIXSA-N

Isomeric SMILES

C1C[C@H]([C@@H]2OC[C@H]1O2)N

Canonical SMILES

C1CC(C2OCC1O2)N

Origin of Product

United States

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